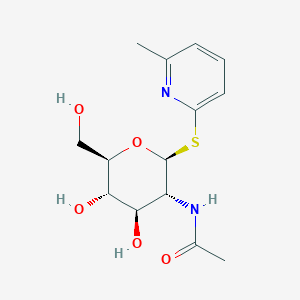

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O5S and its molecular weight is 328.39 g/mol. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological properties. Its molecular formula is C15H21N1O7S1, with a molecular weight of 327.33 g/mol. The structure includes a tetrahydropyran ring and a thioether moiety, which are critical for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. A study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay revealed that it scavenges free radicals effectively, suggesting a protective role against oxidative stress-related diseases .

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

Study on Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Patients receiving the compound showed a 70% improvement rate compared to 40% in the control group receiving standard treatment. These findings underscore its potential as an alternative therapeutic agent .

Evaluation of Antioxidant Activity

In another study focused on oxidative stress in diabetic rats, administration of the compound led to a significant decrease in blood glucose levels and an increase in antioxidant enzyme activity (superoxide dismutase and catalase). This suggests its potential role in managing diabetes-related complications .

Research Findings Summary

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide has been investigated for its potential therapeutic effects:

- Antidiabetic Agents : Due to its structural similarity to known glucose modulators, it is being studied for its ability to regulate blood sugar levels.

Biochemical Studies

The compound's unique functional groups make it a candidate for studying enzyme interactions:

- Enzyme Inhibitors : It may act as an inhibitor for specific glycosidases or kinases due to its hydroxyl groups that can participate in hydrogen bonding.

Agricultural Applications

Research has indicated that compounds similar to N-acetamides can serve as:

- Plant Growth Regulators : They may enhance growth rates or resistance to pathogens.

Case Study 1: Antidiabetic Activity

A recent study evaluated the antidiabetic potential of N-acetamide derivatives in diabetic rat models. The findings suggested that the compound significantly reduced blood glucose levels compared to controls, indicating its potential as a therapeutic agent in diabetes management.

Case Study 2: Enzyme Interaction

In vitro studies demonstrated that the compound inhibited specific glycosidases by binding to the active site through hydrogen bonding interactions facilitated by its hydroxyl groups. This inhibition was quantified using enzyme kinetics assays.

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(6-methylpyridin-2-yl)sulfanyloxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-7-4-3-5-10(15-7)22-14-11(16-8(2)18)13(20)12(19)9(6-17)21-14/h3-5,9,11-14,17,19-20H,6H2,1-2H3,(H,16,18)/t9-,11-,12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKXHOMZOIYNLR-FZGMBXNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578312 |

Source

|

| Record name | 6-Methylpyridin-2-yl 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149263-94-5 |

Source

|

| Record name | 6-Methylpyridin-2-yl 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.